Niguldipine hydrochloride, (+/-)-

Description

Pharmacological Classification and Historical Context within Dihydropyridine (B1217469) Chemistry

Niguldipine (B22589) hydrochloride is pharmacologically classified as both a calcium channel blocker and an α1-adrenergic receptor antagonist. wikipedia.orgdrugbank.comdrugbank.com Specifically, it is recognized as a blocker of L-type calcium channels, a characteristic it shares with other members of the dihydropyridine family. nih.govnih.gov Its mechanism of action involves the inhibition of calcium influx through cellular membranes, which leads to vasodilation. medchemexpress.com The MeSH (Medical Subject Headings) pharmacological classification includes its role as an antihypertensive agent, an antineoplastic agent, and a calcium channel blocker. nih.gov

The development of Niguldipine is rooted in the broader history of dihydropyridine chemistry. The 1,4-dihydropyridine (B1200194) (DHP) scaffold is a foundational structure in medicinal chemistry, first introduced for the management of coronary diseases. nih.govwisdomlib.org Compounds based on the 1,4-dihydropyridine core have been extensively studied and developed for their therapeutic effects, particularly in cardiovascular conditions. researchgate.netresearchgate.net The versatility of the DHP ring has allowed for the synthesis of numerous derivatives with a wide range of biological activities. nih.govresearchgate.net The parent compound, 1,4-dihydropyridine, is an organic molecule with the formula CH₂(CH=CH)₂NH. wikipedia.org Derivatives of this structure, such as the cofactors NADH and NADPH, are crucial in biological systems. wikipedia.org The synthesis of many dihydropyridine derivatives has been achieved through methods like the Hantzsch reaction. researchgate.net

Scope and Significance of Niguldipine Hydrochloride in Current Preclinical and Translational Investigations

Niguldipine hydrochloride continues to be a valuable tool in preclinical and translational research, primarily due to its distinct effects on calcium channels and adrenoceptors. Investigations have delved into the specific interactions of its enantiomers with their target receptors.

Research has shown that the racemic mixture, (+/-)-Niguldipine, effectively blocks both T-type and L-type calcium currents in guinea pig atrial myocytes. nih.gov The inhibitory effect was observed over a wide voltage range, with a determined IC₅₀ (half-maximal inhibitory concentration) for T-type current inhibition by the racemate. nih.gov Furthermore, studies have demonstrated a stereospecific action, with the (+)-enantiomer being more potent than the (-)-enantiomer in blocking both types of calcium channels. nih.gov

Detailed binding assays have quantified the affinity of Niguldipine's enantiomers for different receptors. The (+)-enantiomer of niguldipine binds with exceptionally high affinity to 1,4-dihydropyridine receptors on L-type Ca²⁺ channels in various tissues. nih.gov In contrast, the (-)-enantiomer is significantly less potent at these sites. nih.gov

Beyond its effects on calcium channels, (+)-Niguldipine also interacts with subtypes of alpha-1 adrenoceptors. nih.gov It has been identified as a highly selective compound for distinguishing between α₁ₐ- and α₁₈-adrenoceptors. nih.gov This dual activity as a calcium channel blocker and an α₁-adrenergic antagonist has been a key focus of its preclinical evaluation. wikipedia.orgdrugbank.com

Preclinical studies in animal models have explored its physiological effects. In normotensive and hypertensive dogs, Niguldipine demonstrated a marked and sustained blood pressure-lowering effect. nih.gov In guinea pig models, it was shown to inhibit coronary vasoconstriction. medchemexpress.com

Below are tables summarizing key findings from preclinical research on Niguldipine hydrochloride.

Table 1: Inhibitory Potency of Niguldipine Enantiomers

| Preparation | Parameter | (+)-Niguldipine | (-)-Niguldipine |

|---|---|---|---|

| Guinea Pig Skeletal Muscle Membrane | Kᵢ (pmol/l) for 1,4-DHP receptor | 85 | ~3400 |

| Guinea Pig Brain Membrane | Kᵢ (pmol/l) for 1,4-DHP receptor | 140 | ~5600 |

| Guinea Pig Heart Membrane | Kᵢ (pmol/l) for 1,4-DHP receptor | 45 | ~1800 |

| Rat Brain Cortex Membranes | Kᵢ (pmol/l) for α₁ₐ-adrenoceptor | 52 | >2080 |

| Liver Cell Membranes | Kᵢ (nmol/l) for α₁₈-adrenoceptor | 78 | 58 |

Data sourced from a study on the binding affinity of niguldipine enantiomers. nih.gov

Table 2: Functional Activity of Niguldipine

| Model | Activity | Parameter | Value |

|---|---|---|---|

| Guinea Pig Langendorff Heart | Inhibition of U-46619-induced coronary vasoconstriction | pID₅₀ | 11.37 |

| Spontaneously Hypertensive Rat | Blood pressure lowering effect | pED₃₀ | 7.1 |

| Guinea Pig Atrial Myocytes | Inhibition of T-type Ca²⁺ current by (+/-)-Niguldipine | IC₅₀ (µM) | 0.18 nih.gov |

Data sourced from preclinical pharmacology studies. medchemexpress.com

These investigations underscore the significance of Niguldipine hydrochloride as a research compound for exploring the pharmacology of calcium channels and adrenergic receptors, and for understanding the mechanisms underlying vasodilation and antihypertensive effects.

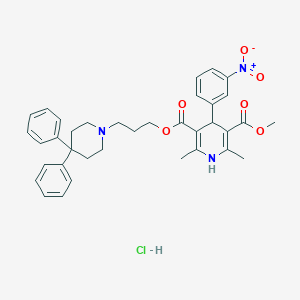

Structure

2D Structure

Properties

IUPAC Name |

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOSUIMBPQVOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872307 | |

| Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119934-51-9 | |

| Record name | Niguldipine hydrochloride, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119934519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIGULDIPINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QC11TLQ7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Niguldipine Hydrochloride

Voltage-Gated Calcium Channel Modulation Research

Niguldipine (B22589) hydrochloride's interaction with voltage-gated calcium channels is a cornerstone of its mechanism of action. These channels are critical for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion. nih.govyoutube.com

Selective L-Type Calcium Channel Antagonism: Molecular Binding and Electrophysiological Characterization

Niguldipine hydrochloride demonstrates a potent and selective antagonism of L-type voltage-gated calcium channels. tribioscience.comfocusbiomolecules.com Research has shown that the (+)-enantiomer of niguldipine binds with very high affinity to the 1,4-dihydropyridine (B1200194) (DHP) receptors on L-type calcium channels. nih.gov The binding affinity, represented by the inhibition constant (Ki), is exceptionally high for these channels in various tissues. nih.gov

Electrophysiological studies have further elucidated the nature of this antagonism. In guinea pig atrial cells, (+/-)-niguldipine has been shown to cause a significant blockade of L-type Ca2+ currents. nih.gov This blockade is a key factor in its effects on tissues where L-type calcium channels are prevalent, such as cardiovascular and smooth muscle tissues. nih.gov The stereospecificity of this action is notable, with the (+)-enantiomer being significantly more potent than the (-)-enantiomer in blocking L-type calcium channels. nih.gov

Table 1: Binding Affinity of (+)-Niguldipine for L-Type Calcium Channels in Guinea Pig Tissues

| Tissue | Ki Value (pmol/l) |

|---|---|

| Heart | 45 |

| Skeletal Muscle | 85 |

| Brain | 140 |

This table presents the 'true' Ki values for (+)-niguldipine at extrapolated 'zero' membrane protein concentrations, indicating its high affinity for L-type calcium channel 1,4-DHP receptors. nih.gov

Non-Selective T-Type Calcium Channel Modulation: Comparative Potency Studies

In addition to its effects on L-type channels, niguldipine hydrochloride also modulates T-type calcium channels. tribioscience.comfocusbiomolecules.com However, its action on T-type channels is less potent compared to its L-type channel antagonism. focusbiomolecules.com Studies on guinea pig atrial myocytes revealed that niguldipine blocks both T-type and L-type Ca2+ currents, suggesting it may not discriminate between these two channel types. nih.gov

The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, for T-type Ca2+ current inhibition by (+/-)-niguldipine was determined to be 0.18 microM. nih.gov This is in contrast to the much lower concentrations at which it effectively blocks L-type channels. focusbiomolecules.com The (+)-enantiomer of niguldipine has been found to be more potent than the (-)-enantiomer in blocking both T-type and L-type calcium currents. nih.gov

Table 2: Comparative Potency of Niguldipine on Calcium Channels

| Channel Type | IC50 Value |

|---|---|

| L-Type | 75 nM tribioscience.comfocusbiomolecules.com |

| T-Type | 244 nM tribioscience.comfocusbiomolecules.com |

This table shows the half-maximal inhibitory concentrations (IC50) of niguldipine, illustrating its higher potency for L-type calcium channels over T-type channels.

Adrenergic Receptor Antagonism Research

Beyond its role as a calcium channel modulator, niguldipine hydrochloride is also a potent antagonist of alpha-1 adrenergic receptors. drugbank.com This dual functionality distinguishes it from many other dihydropyridine (B1217469) calcium channel blockers.

Alpha-1 Adrenoceptor Subtype Differentiation: Affinity and Selectivity Profiles (α1A, α1B, α1D)

Niguldipine hydrochloride exhibits a remarkable selectivity for the alpha-1A adrenoceptor subtype. nih.gov In studies using rat brain cortex membranes, the (+)-enantiomer of niguldipine demonstrated a high-affinity binding component for what was termed the 'alpha 1A' subtype, with a Ki value of 52 pmol/l. nih.gov In contrast, its affinity for the 'alpha 1B' subtype was 200- to 600-fold lower. nih.gov The (-)-enantiomer was over 40-fold less potent at the alpha-1A sites but had nearly equal potency to the (+)-enantiomer at the alpha-1B sites. nih.gov This makes (+)-niguldipine a highly selective tool for differentiating between these alpha-1 adrenoceptor subtypes. nih.gov Further research has confirmed that (+)-niguldipine inhibits specific binding more potently in tissues rich in the alpha-1A subtype, such as the hippocampus and vas deferens, compared to tissues with a higher prevalence of the alpha-1B subtype like the liver and spleen. nih.gov

Table 3: Binding Affinity of Niguldipine Enantiomers for Alpha-1 Adrenoceptor Subtypes

| Enantiomer | Receptor Subtype | Ki Value |

|---|---|---|

| (+)-Niguldipine | Alpha-1A | 52 pmol/l nih.gov |

| (+)-Niguldipine | Alpha-1B | 200-600 fold lower affinity than α1A nih.gov |

| (-)-Niguldipine | Alpha-1A | >40-fold less potent than (+) enantiomer nih.gov |

| (-)-Niguldipine | Alpha-1B | Nearly equipotent to (+) enantiomer nih.gov |

This table details the stereoselective binding affinities of niguldipine's enantiomers for different alpha-1 adrenoceptor subtypes, highlighting the high selectivity of the (+)-enantiomer for the α1A subtype.

Downstream Signaling Pathways and Second Messenger Systems Modulated by Alpha-1 Adrenoceptor Antagonism

The antagonism of alpha-1 adrenoceptors by niguldipine hydrochloride directly influences downstream signaling pathways and second messenger systems. nih.govnih.gov Alpha-1 adrenoceptor activation typically leads to the stimulation of phospholipase C, which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium from the endoplasmic reticulum. youtube.comyoutube.com

Research in rat cerebral cortex slices has shown that both enantiomers of niguldipine inhibit noradrenaline-stimulated inositol phosphate (B84403) (IP) accumulation, with the (+)-isomer being approximately 100-fold more potent than the (-)-isomer. nih.gov Interestingly, the potentiation of beta-adrenoceptor-stimulated cyclic AMP (cAMP) by noradrenaline was only partially inhibited by both isomers. nih.gov This suggests that the alpha-1 adrenoceptors mediating IP accumulation and those mediating cAMP potentiation are distinct, and niguldipine can discriminate between these two second messenger responses. nih.govnih.gov

Stereoselective Interactions with Alpha-1 Adrenoceptors

The enantiomers of niguldipine exhibit distinct binding profiles for alpha-1 adrenoceptor subtypes. The (+)-enantiomer of niguldipine binds with significantly higher affinity to the alpha-1A adrenoceptor subtype compared to the (-)-enantiomer. nih.govcolab.ws In contrast, both enantiomers show comparable, lower affinity for the alpha-1B subtype. colab.ws This suggests that the stereochemical configuration of the molecule plays a pivotal role in its interaction with the alpha-1A adrenoceptor.

Research has shown that (+)-niguldipine is a potent competitive inhibitor of [3H]5-methyl-urapidil binding to alpha-1A adrenoceptors in rat brain cortex membranes. nih.gov The extrapolated "true" Ki values, which account for the lipophilic nature of niguldipine and its partitioning into membrane compartments, highlight this stereoselectivity. nih.govnih.gov The (+)-enantiomer displays a Ki value of 0.145 nM, while the (-)-enantiomer has a Ki of 3.12 nM, indicating a more than 20-fold higher affinity of the (+)-isomer for the alpha-1A adrenoceptor. nih.gov

This stereoselective binding translates to functional differences. Studies on noradrenaline-stimulated inositol phosphate (IP) accumulation, a downstream effect of alpha-1 adrenoceptor activation, revealed that (+)-niguldipine was approximately 100 times more potent than (-)-niguldipine in inhibiting this response. nih.gov This finding provides strong evidence that the alpha-1 adrenoceptors mediating IP accumulation are primarily of the alpha-1A subtype. nih.gov

The structural basis for this stereoselectivity is attributed to specific amino acid residues within the receptor. A phenylalanine residue (Phe 86) located near the extracellular surface of transmembrane domain 2 in the α1A-adrenoceptor is thought to be a key determinant for the selective binding of dihydropyridine antagonists like niguldipine. nih.gov The bulky, lipophilic substituents present on niguldipine likely engage with additional regions in the transmembrane domains, further contributing to its binding affinity and selectivity. nih.gov

The table below summarizes the binding affinities of niguldipine enantiomers for alpha-1 adrenoceptor subtypes.

| Compound | Receptor Subtype | Ki (nM) | Reference |

| (+)-Niguldipine | Alpha-1A | 0.145 | nih.gov |

| (-)-Niguldipine | Alpha-1A | 3.12 | nih.gov |

| (+/-)-Niguldipine | Alpha-1A | 0.298 | nih.gov |

| (+)-Niguldipine | Alpha-1B | ~78 (nmol/l) | colab.ws |

| (-)-Niguldipine | Alpha-1B | ~58 (nmol/l) | colab.ws |

P-Glycoprotein Inhibition and Multidrug Transporter Modulation

Niguldipine hydrochloride has been identified as a potent inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, including many anticancer drugs. nih.govnih.govnih.gov This inhibition can reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.

Elucidation of P-Glycoprotein Binding Sites and Allosteric Modulation

Photoaffinity labeling studies using a tritiated azido (B1232118) derivative of dexniguldipine (B47117), [3H]B9209-005, have been instrumental in identifying the binding sites of niguldipine on P-glycoprotein. nih.govnih.gov These studies revealed that [3H]B9209-005 specifically labels P-gp and its N-terminal fragment in multidrug-resistant cells. nih.govnih.gov Further analysis through enzymatic digestion and mass spectrometry identified the dexniguldipine-bound peptide as the sequence region 468-527 of P-gp. nih.gov This region is located between the Walker A and B motifs of the N-terminal ATP-binding cassette, suggesting that niguldipine directly interacts with or is in close proximity to the nucleotide-binding site, which is crucial for the transporter's function. nih.gov

The interaction of niguldipine with P-gp appears to be complex, potentially involving multiple sites and allosteric modulation. nih.gov While some substrates and modulators of P-gp exhibit competitive binding, others, including certain chemosensitizers, show noncompetitive or allosteric interactions. nih.gov For instance, the steep dose-inhibition curves observed with some cyclic peptide modulators suggest they may bind to a separate site and allosterically influence the binding of other compounds. nih.gov This concept of multiple, interacting drug binding sites on P-gp is supported by various studies, suggesting a "binding belt" of activity rather than a single, discrete site. nih.gov

Mechanisms of Enhanced Bioavailability and Drug Efflux Reversal

The inhibition of P-glycoprotein by niguldipine is a key mechanism behind its ability to enhance the bioavailability of certain drugs and reverse multidrug resistance. nih.govnih.gov By blocking the efflux function of P-gp, niguldipine increases the intracellular accumulation of co-administered drugs that are P-gp substrates. nih.govnih.gov

In multidrug-resistant cancer cells, which often overexpress P-gp, niguldipine can restore sensitivity to chemotherapeutic agents. nih.govnih.gov For example, studies have shown that niguldipine is significantly more potent than verapamil (B1683045) in reversing multidrug resistance. nih.govnih.gov It effectively increases the accumulation of rhodamine 123, a fluorescent P-gp substrate, in multidrug-resistant cells. nih.govnih.gov Furthermore, in combination with adriamycin, niguldipine significantly enhances the growth-inhibitory effect of the chemotherapeutic agent in resistant cells. nih.govnih.gov

The ability of niguldipine to inhibit P-gp-mediated transport can also lead to increased oral bioavailability of drugs that are subject to first-pass metabolism and efflux by P-gp in the intestine.

Autophagy Induction and Cellular Quality Control Pathways

Recent research has unveiled a novel aspect of niguldipine's cellular activity: the induction of autophagy. nih.govportlandpress.comnih.gov Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a crucial role in maintaining cellular homeostasis and eliminating misfolded proteins and damaged organelles.

Role in Degradation of Misfolded Protein Aggregates

The ability of niguldipine to induce autophagy has important implications for its potential role in clearing misfolded protein aggregates, a hallmark of many neurodegenerative diseases. nih.gov By enhancing the autophagic flux, niguldipine can facilitate the degradation of these toxic protein accumulations. nih.gov

Studies have shown that compounds that induce autophagy, including niguldipine, can reduce the accumulation of misfolded proteins in cellular models of disease. nih.gov This suggests that niguldipine and other autophagy-inducing small molecules could be valuable tools for studying and potentially treating neurodegenerative proteinopathies. nih.gov The discovery of a defined pharmacophore that reliably induces autophagy in primary neurons opens up avenues for the development of therapies for diseases characterized by prominent protein misfolding. nih.gov

Modulation of Other Ion Channels and Signal Transduction Pathways

Potassium Channel Modulation: Calcium-Activated Maxi K-Channel Agonism and TREK-1 Channel Inhibition

Niguldipine exhibits a dual and opposing action on different families of potassium channels, which are crucial for setting the resting membrane potential and regulating cellular excitability.

In vascular smooth muscle cells, niguldipine facilitates potassium currents (IK). nih.gov Studies have shown that at nominal concentrations greater than 10 nM, niguldipine increases outward currents that reverse at the potassium equilibrium potential, indicating an agonistic effect on potassium channels. nih.gov This facilitation of IK reaches a maximum of approximately 400% at a 1 µM concentration, with half-maximal facilitation occurring at a nominal concentration of 20 nM. nih.gov This action on potassium channels, which helps to hyperpolarize the cell membrane, may play a dominant role in its vasodilatory effects due to its high sensitivity. nih.gov This effect is consistent with the agonism of high-conductance calcium-activated potassium (Maxi-K) channels, which are known to be activated by various vasodilating signals and contribute to smooth muscle relaxation.

Conversely, niguldipine acts as a potent inhibitor of TREK-1 (TWIK-related potassium channel-1), a member of the two-pore-domain potassium channel (K2P) family. mdpi.comnih.gov These channels are involved in establishing the resting membrane potential in various cells, including those in the nervous and cardiovascular systems. In bovine adrenal zona fasciculata cells, niguldipine was found to potently and specifically inhibit native bTREK-1 channels with a half-maximal inhibitory concentration (IC50) of 0.75 µM. This inhibitory action on TREK-1 channels can lead to membrane depolarization, which may contribute to some of the compound's therapeutic or toxic effects. nih.gov

| Compound | IC₅₀ (µM) |

|---|---|

| Amlodipine (B1666008) | 0.43 |

| Niguldipine | 0.75 |

| Flunarizine | 2.48 |

| Anandamide | 5.07 |

| Nifedipine (B1678770) | 8.18 |

Volume-Regulated Chloride Current (ICl,swell) Regulation and Protein Kinase C Involvement

While direct studies linking niguldipine to the volume-regulated chloride current (ICl,swell) are not extensively documented in the available literature, its interaction with Protein Kinase C (PKC) provides an indirect mechanism through which it may influence this and other cellular processes. ICl,swell is an important channel for regulating cell volume, and its activity is known to be modulated by signaling cascades involving PKC. nih.gov

Research has specifically highlighted the role of the (+)-enantiomer, Dexniguldipine hydrochloride, as a potent and specific inhibitor of Protein Kinase C (PKC). nih.govmedchemexpress.com PKC is a family of serine/threonine kinases that are central to signal transduction, regulating a multitude of cellular functions including proliferation, differentiation, and apoptosis. nih.gov In Friend erythroleukemia cells, dexniguldipine was shown to inhibit differentiation and alter nuclear protein phosphorylation, effects attributed to its anti-PKC activity. nih.govmedchemexpress.com Given that PKC activation is a known modulator of various ion channels, including ICl,swell, nih.gov the inhibitory action of niguldipine's enantiomer on PKC suggests a potential pathway for regulating these channels. However, further research is required to establish a direct functional link between racemic niguldipine and the regulation of ICl,swell.

Effects on Intracellular Signal Transduction: Phosphoinositol Pathways and Calcium Metabolism

Niguldipine significantly influences intracellular signal transduction, particularly pathways involving phosphoinositides and calcium metabolism. The phosphoinositol signaling system is a key pathway where extracellular signals are converted into intracellular second messengers. It begins with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores like the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).

Niguldipine directly impacts intracellular calcium levels. In mouse thymocytes, it provokes a concentration-dependent influx of extracellular Ca2+, leading to a rise in the cytoplasmic free Ca2+ concentration. This effect is stereospecific, with the (-)-niguldipine enantiomer being more effective than the (+)-enantiomer. This induced calcium influx is a critical event in intracellular signaling, capable of activating numerous calcium-dependent enzymes and processes. mdpi.com The compound's role as an α1A-adrenoceptor antagonist also intersects with these pathways. nih.gov Activation of Gq-coupled receptors, like the α1A-adrenergic receptor, typically stimulates the phosphoinositol pathway. By antagonizing this receptor, niguldipine can modulate the downstream signaling cascade.

Interactions with SARS-CoV-2 ORF3a Protein Ion Channel

While direct experimental evidence of niguldipine hydrochloride binding to the SARS-CoV-2 ORF3a protein is not yet established, the known functions of both molecules suggest a potential area of interaction. The ORF3a protein of SARS-CoV-2 is considered a viroporin, a viral protein that forms an ion channel in the host cell membranes. exlibrisgroup.comelifesciences.org There is some debate on this function, with some studies suggesting it does not form a functional ion pore itself. nih.gov

However, multiple studies have characterized ORF3a as a non-selective cation channel that is permeable to calcium ions (Ca2+). exlibrisgroup.comelifesciences.org This ORF3a-mediated ion conductance is implicated in viral pathogenesis, including facilitating viral release and activating inflammatory responses like the NLRP3 inflammasome, partly through its disruption of intracellular Ca2+ homeostasis. exlibrisgroup.com Cells that produce the ORF3a protein have shown higher concentrations of cytosolic Ca2+. exlibrisgroup.com

Synthetic Methodologies and Enantiomeric Preparation of Niguldipine Hydrochloride

Overview of Dihydropyridine (B1217469) Synthesis Strategies Applied to Niguldipine (B22589) Hydrochloride

The foundational method for synthesizing the dihydropyridine core of niguldipine hydrochloride is the Hantzsch pyridine (B92270) synthesis. youtube.com This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and an amine or ammonia (B1221849) source. youtube.com In the context of niguldipine, this would involve 3-nitrobenzaldehyde, a β-ketoester bearing the 3-(4,4-diphenylpiperidin-1-yl)propyl side chain, and methyl aminocrotonate.

Variations of the Hantzsch synthesis have been developed to improve yields and simplify procedures. These can include the use of catalysts and different solvent systems to drive the reaction to completion. researchgate.net For instance, a modified Hantzsch synthesis for a related dihydropyridine, nicardipine (B1678738), utilizes an inert solvent and tracks the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). google.com

The synthesis of sila-niguldipine, a silicon-containing analog, demonstrates a multi-step approach. acs.org This synthesis starts from dichlorodiphenylsilane (B42835) and proceeds through several intermediates to construct the 4,4-diphenyl-4-silapiperidin-1-yl moiety before its incorporation into the dihydropyridine ring via a Hantzsch-type condensation. acs.org

Table 1: Key Synthetic Approaches for Dihydropyridines

| Synthetic Method | Description | Key Reactants for Niguldipine Synthesis |

| Hantzsch Dihydropyridine Synthesis | A one-pot condensation reaction. youtube.com | 3-Nitrobenzaldehyde, a β-ketoester with the piperidine (B6355638) side chain, and an amine source. |

| Modified Hantzsch Synthesis | Variations on the classic Hantzsch synthesis to improve efficiency. | Similar to the classic Hantzsch, but may involve different catalysts or solvents. researchgate.netgoogle.com |

| Multi-step Synthesis for Analogs | Involves the initial synthesis of a modified side chain followed by the Hantzsch reaction. acs.org | For sila-niguldipine, dichlorodiphenylsilane is a key starting material for the side chain. acs.org |

Stereoselective Synthesis of (S)-(+)-Niguldipine Hydrochloride and (R)-(-)-Niguldipine Hydrochloride

While the initial synthesis of niguldipine typically results in a racemic mixture, stereoselective methods have been developed to produce the individual enantiomers, which can exhibit different pharmacological activities. nih.gov The (+)-enantiomer of niguldipine has been shown to be a potent activator of Ca2+-dependent, large conductance K+ channels. nih.gov

Stereoselective synthesis aims to create a single enantiomer directly. nih.govrsc.orgnih.gov This can be achieved through various strategies, including the use of chiral auxiliaries, catalysts, or starting materials. While specific details on the stereoselective synthesis of niguldipine enantiomers are not extensively available in the provided results, the general principles of asymmetric synthesis would apply. This could involve a chiral version of the Hantzsch synthesis where one of the starting materials or a catalyst is chiral, thereby directing the formation of one enantiomer over the other.

Another approach is the resolution of the racemic mixture, which is discussed in the following section.

Advanced Methods for Enantiomeric Resolution and Purity Assessment in Research Applications (e.g., Chiral HPLC, NMR with Chiral Solvating Agents)

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for both the analytical and preparative separation of niguldipine enantiomers. ijcrt.orgjsmcentral.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govaditum.org Polysaccharide-based CSPs are commonly employed for the resolution of dihydropyridine enantiomers like amlodipine (B1666008), a structurally related compound. ijcrt.orgaditum.org The choice of mobile phase, often a mixture of solvents like acetonitrile (B52724) and methanol (B129727) with additives such as formic acid or diethylamine, is crucial for achieving optimal separation. jsmcentral.orgnih.gov

Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) offers another method for assessing enantiomeric purity. nih.govnih.gov CSAs are chiral molecules that form diastereomeric complexes with the enantiomers of a chiral analyte. nih.govrsc.org This interaction results in different NMR chemical shifts for the corresponding protons of the two enantiomers, allowing for their differentiation and quantification. nih.gov The effectiveness of a CSA depends on the formation of secondary interactions like hydrogen bonding and π-π stacking between the CSA and the analyte. nih.gov For carboxylic acids, for example, the natural antibiotic Actinomycin D has been used as a CSA. rsc.org

Table 2: Methods for Enantiomeric Analysis

| Method | Principle | Application to Niguldipine |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.govaditum.org | Separation and quantification of (S)-(+)- and (R)-(-)-niguldipine. ijcrt.org |

| NMR with Chiral Solvating Agents | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. nih.govrsc.org | Determination of enantiomeric purity by observing separate signals for the enantiomers in the NMR spectrum. |

Design and Synthesis of Niguldipine Analogs for Mechanistic Probes

The design and synthesis of analogs of niguldipine are crucial for investigating its mechanism of action and for structure-activity relationship (SAR) studies. nih.govresearchgate.net By systematically modifying the structure of niguldipine, researchers can identify the key chemical features responsible for its biological activity.

A notable example is the synthesis of sila-niguldipine , where the carbon atom at the 4-position of the piperidine ring is replaced by a silicon atom. acs.org This modification allows for the study of the role of this specific atom in the molecule's interaction with its biological targets. The synthesis of sila-niguldipine is a multi-step process that begins with dichlorodiphenylsilane. acs.org

Other analogs can be created by altering the substituents on the phenyl ring or the ester groups of the dihydropyridine core. nih.govresearchgate.net For instance, a series of nifedipine (B1678770) analogs, another dihydropyridine, were synthesized with varying alkoxy groups on the phenyl ring and different ester substituents to investigate their effects on calcium channel blocking activity. nih.govresearchgate.net These synthetic efforts provide valuable tools for probing the molecular pharmacology of niguldipine and related compounds.

Structure Activity Relationship Sar and Stereoselectivity in Niguldipine Hydrochloride Pharmacology

Impact of Stereochemistry on Calcium Channel Binding Affinity and Functional Activity

The primary mechanism of action for dihydropyridines like niguldipine (B22589) is the blockade of L-type calcium channels. This interaction is highly dependent on the stereochemistry of the molecule. Research demonstrates a pronounced stereoselectivity in the binding of niguldipine enantiomers to these channels.

Detailed binding assays using guinea-pig membranes have quantified this difference. The (+)-enantiomer of niguldipine binds with exceptionally high affinity to 1,4-dihydropyridine (B1200194) receptors on L-type calcium channels across various tissues. In contrast, the (-)-enantiomer is significantly less potent, exhibiting an affinity that is approximately 40 times lower. nih.gov This underscores the critical role of the specific spatial orientation of the molecule for effective interaction with the calcium channel's binding site.

| Enantiomer | Tissue | Binding Affinity (Ki value) |

| (+)-Niguldipine | Skeletal Muscle | 85 pmol/l |

| (+)-Niguldipine | Brain | 140 pmol/l |

| (+)-Niguldipine | Heart | 45 pmol/l |

| (-)-Niguldipine | All Tissues | Approx. 40-fold less potent than (+) |

This table presents the binding affinities of niguldipine enantiomers to L-type calcium channels in different guinea-pig tissues. Data sourced from Boer et al., 1989. nih.gov

The functional activity of dihydropyridines is also influenced by the state of the calcium channel. These drugs tend to bind with much higher affinity to the inactivated state of the channel compared to the resting state. nih.gov This voltage-dependent interaction means that the blocking effect is more pronounced in depolarized tissues, a characteristic feature of this drug class that contributes to its vascular selectivity. While studies on niguldipine specifically are part of this broader understanding, the principle of state-dependent binding is a cornerstone of its functional activity as a calcium channel blocker. nih.gov

Enantiomeric Differentiation in Alpha-1 Adrenoceptor Subtype Selectivity

Beyond its effects on calcium channels, niguldipine is a potent alpha-1 adrenoceptor antagonist, and this activity is also markedly stereoselective. nih.govtg.org.au The differentiation between the enantiomers is most apparent in their selectivity for alpha-1 adrenoceptor subtypes, particularly the alpha-1A and alpha-1B subtypes.

The (+)-enantiomer is a highly potent and selective antagonist for the alpha-1A adrenoceptor subtype. nih.gov In studies using rat brain cortex membranes, which contain a mix of subtypes, inhibition data for (+)-niguldipine revealed a two-site model. The high-affinity site, identified as the alpha-1A subtype, showed a Ki value of 52 pmol/l. The low-affinity site, corresponding to the alpha-1B subtype, had an affinity 200- to 600-fold lower. nih.gov

In stark contrast, the (-)-enantiomer is over 40-fold less potent at the alpha-1A site. nih.gov However, both the (+) and (-) enantiomers bind with similarly low affinity to the alpha-1B subtype found in liver cell membranes. nih.gov This makes (+)-niguldipine one of the most selective ligands available for discriminating between alpha-1A and alpha-1B adrenoceptors. nih.gov Further functional studies have shown that (+)-niguldipine is 100 times more potent than (-)-niguldipine at inhibiting noradrenaline-stimulated inositol (B14025) phosphate (B84403) accumulation, a process mediated by alpha-1 adrenoceptors. tg.org.au

| Enantiomer | Receptor Subtype | Binding Affinity (Ki value) | Selectivity Note |

| (+)-Niguldipine | Alpha-1A | 52 pmol/l | High affinity and selectivity nih.gov |

| (+)-Niguldipine | Alpha-1B | 200-600 fold lower than for Alpha-1A | Low affinity nih.gov |

| (-)-Niguldipine | Alpha-1A | >40-fold less potent than (+) | Very low affinity nih.gov |

| (-)-Niguldipine | Alpha-1B | Nearly equipotent to (+) | Low affinity nih.gov |

This table summarizes the stereoselective binding of niguldipine enantiomers to alpha-1 adrenoceptor subtypes based on studies in rat tissues. Data sourced from Boer et al., 1989. nih.gov

Structural Insights into P-Glycoprotein Interaction and Drug Transport Modulation

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a critical efflux transporter found in barrier tissues like the intestine, brain, and kidney. It actively pumps a wide variety of structurally diverse compounds out of cells, thereby limiting their absorption and tissue penetration. While direct studies on niguldipine's interaction with P-gp are not extensively detailed in available literature, significant evidence from structurally related 1,4-dihydropyridine calcium channel blockers provides valuable insight.

Studies have shown that other dihydropyridines are substrates and/or inhibitors of P-gp. For instance, the bioavailability and brain penetration of nimodipine (B1678889) are significantly increased when co-administered with P-gp inhibitors, suggesting that nimodipine is a substrate for this transporter. tg.org.au Similarly, nifedipine (B1678770) has been shown to inhibit P-gp activity in a concentration-dependent manner, thereby enhancing the bioavailability of other drugs that are P-gp substrates. nih.gov

Given the shared 1,4-dihydropyridine scaffold among niguldipine, nimodipine, and nifedipine, it is structurally plausible that niguldipine also interacts with P-glycoprotein. Its high lipophilicity is a common characteristic of P-gp substrates. Such an interaction would have important implications for its absorption, distribution, and potential for drug-drug interactions. Inhibition of P-gp by niguldipine could increase the plasma concentrations of co-administered drugs, while if niguldipine itself is a substrate, its own bioavailability could be modulated by other P-gp-inhibiting or -inducing drugs.

Rationalizing Pharmacological Profiles Based on Molecular Structure and Stereoisomerism

The distinct pharmacological profile of niguldipine hydrochloride can be rationalized by examining its molecular structure and the profound influence of its stereochemistry. The core 1,4-dihydropyridine ring with a substituted phenyl group at the 4-position is the fundamental pharmacophore responsible for L-type calcium channel antagonism, a common feature of this drug class.

The key to niguldipine's unique dual-action profile and stereoselectivity lies in two main features: the chiral center at the 4-position of the dihydropyridine (B1217469) ring and the nature of the ester side chains at the 3- and 5-positions.

Stereochemistry at C4: The tetrahedral carbon at the 4-position creates the (+) and (-) enantiomers. The precise three-dimensional fit of the (+)-enantiomer into the binding pockets of both the L-type calcium channel and the alpha-1A adrenoceptor is far superior to that of the (-)-enantiomer. nih.gov This demonstrates that the receptors have a strict stereochemical requirement, leading to the observed high potency and selectivity of the (+)-isomer.

Ester Side Chains: Unlike simpler dihydropyridines, niguldipine possesses a large, complex ester side chain at the 5-position: a 3-(4,4-diphenyl-1-piperidinyl)-propyl group. This bulky, lipophilic moiety is primarily responsible for the high-affinity interaction with the alpha-1A adrenoceptor, conferring the potent antagonist activity that is absent in many other dihydropyridines. nih.gov The combination of this side chain with the core dihydropyridine structure results in a molecule with two distinct pharmacophoric elements, enabling it to interact with two different receptor systems.

Preclinical Research Models and Pharmacological Applications of Niguldipine Hydrochloride

Cardiovascular System Research Paradigms

Research into the cardiovascular effects of niguldipine (B22589) hydrochloride has unveiled its significant impact on blood pressure, vascular tone, and cardiac performance. These investigations have primarily utilized animal models to elucidate the compound's therapeutic potential.

Niguldipine has been extensively studied in models of hypertension, where it demonstrates potent antihypertensive effects. In experimental studies involving both normotensive and hypertensive animal models, niguldipine has been shown to cause a significant and sustained reduction in blood pressure.

In studies using chronically instrumented normotensive dogs, oral administration of niguldipine resulted in a marked decrease in blood pressure, which was accompanied by a compensatory increase in heart rate. nih.gov This hypotensive effect was observed to be long-lasting. nih.gov Further investigations in renal hypertensive dogs over a 12-day period showed that niguldipine induced a persistent decrease in blood pressure. nih.gov Interestingly, the initial counter-regulatory responses, such as an increase in heart rate and plasma renin activity, were observed to diminish with chronic treatment. nih.gov The hypotensive action of niguldipine was more pronounced in hypertensive subjects compared to their normotensive counterparts. nih.gov

The mechanism underlying its antihypertensive effect is its ability to modulate vascular resistance through vasodilation. Studies in anesthetized open-chest dogs revealed a dose-dependent decrease in both systolic and diastolic arterial blood pressure. nih.gov Calculations of vascular conductance indicated a preferential vasodilating effect on the coronary vascular bed, although perfusion in renal and femoral vascular beds also increased, albeit to a lesser and more transient extent. nih.gov

Interactive Data Table: Hemodynamic Effects of Niguldipine in Anesthetized Dogs

| Parameter | Effect | Significance |

| Arterial Blood Pressure | Dose-dependent decrease | Significant hypotensive action |

| Heart Rate | Increased (compensatory) | Response to blood pressure reduction |

| Vascular Resistance | Decreased | Indicates vasodilation |

| Coronary Blood Flow | Dose-dependent increase | Preferential vasodilation of coronary vessels |

| Renal & Femoral Blood Flow | Transient increase | Less pronounced peripheral vasodilation |

Cerebral vasospasm, a narrowing of the cerebral arteries that can occur after a subarachnoid hemorrhage, is a serious complication that can lead to cerebral ischemia. nih.govpreprints.org While other dihydropyridine (B1217469) calcium channel blockers, such as nimodipine (B1678889) and nicardipine (B1678738), have been investigated and are used for the prevention and treatment of vasospasm, preclinical research specifically focusing on niguldipine hydrochloride for this indication is not extensively documented in the available literature. nih.govpreprints.orgnih.gov The primary mechanism of action of these agents in this context is believed to be the relaxation of spastic cerebral arteries, thereby improving cerebral blood flow. nih.gov

The effects of niguldipine on cardiac function have been evaluated in various experimental settings. In anesthetized open-chest dogs, niguldipine administration led to a dose-dependent increase in heart rate and cardiac output, which is largely a reflex response to the reduction in blood pressure. nih.gov Notably, a marked reduction in mean left atrial pressure was observed across all doses. nih.gov

A key finding from these studies is the significant and persistent increase in coronary blood flow, highlighting the compound's potent coronary vasodilating properties. nih.gov Despite these significant hemodynamic changes, there was no indication of a major direct effect of niguldipine on myocardial metabolism, as the balances of oxygen, carbon dioxide, hydrogen ions, and metabolic substrates like glucose and lactate (B86563) remained largely unaltered. nih.gov Furthermore, studies in normotensive dogs showed no signs of cardiac depression, as measured by left ventricular dP/dtmax and subendocardial systolic shortening. nih.gov

Interactive Data Table: Effects of Niguldipine on Cardiac Parameters in Experimental Models

| Cardiac Parameter | Observed Effect | Reference Study |

| Heart Rate | Increased | Anesthetized dogs nih.gov |

| Cardiac Output | Increased | Anesthetized dogs nih.gov |

| Left Atrial Pressure | Markedly reduced | Anesthetized dogs nih.gov |

| Coronary Blood Flow | Dose-dependently increased | Anesthetized dogs nih.gov |

| Cardiac Depression | No significant signs | Normotensive dogs nih.gov |

Central Nervous System and Neurobiological Studies

The ability of niguldipine to block calcium channels suggests potential applications in the central nervous system, particularly in conditions associated with calcium dysregulation.

Calcium overload is a critical factor in the pathophysiology of neuronal injury following cerebral ischemia. nih.gov The therapeutic strategy of using calcium channel blockers is to prevent this detrimental calcium influx. While the general class of dihydropyridines has been investigated for neuroprotective effects, with nimodipine being a notable example, specific preclinical studies on the neuroprotective efficacy of niguldipine hydrochloride in models of calcium overload and ischemia are not widely reported in the reviewed literature. nih.govpreprints.org The theoretical basis for its potential neuroprotective role lies in its ability to bind to L-type calcium channels in the brain, which have been observed with high affinity for the (+)-niguldipine enantiomer. researchgate.net

The role of calcium channels in neuronal excitability has led to investigations into the anticonvulsant properties of calcium channel blockers. researchgate.net Preclinical studies have explored the effects of niguldipine in models of epilepsy.

In a study using amygdala-kindled rats, a model for complex partial seizures, niguldipine demonstrated a significant anticonvulsant effect at a dose of 7.5 mg/kg, reducing both seizure and afterdischarge durations. nih.gov However, a lower dose of 5 mg/kg did not show a protective effect. nih.gov The study also investigated the interaction of niguldipine with conventional anti-epileptic drugs. When combined with subeffective doses of valproate, diphenylhydantoin, or clonazepam, niguldipine did not enhance their protective effects. nih.gov Unexpectedly, when a non-protective dose of niguldipine (5 mg/kg) was combined with carbamazepine (B1668303) or phenobarbital, it resulted in a proconvulsive action, impairing the protective activity of these antiepileptic drugs. nih.gov This antagonistic interaction did not appear to be related to pharmacokinetic changes, as niguldipine did not alter the free plasma levels of the antiepileptics. nih.gov

Interactive Data Table: Anticonvulsant Activity of Niguldipine in Amygdala-Kindled Rats

| Treatment | Dose | Effect on Seizures |

| Niguldipine | 7.5 mg/kg | Anticonvulsant |

| Niguldipine | 5 mg/kg | No protective effect |

| Niguldipine (5 mg/kg) + Carbamazepine (20 mg/kg) | Combined | Proconvulsive |

| Niguldipine (5 mg/kg) + Phenobarbital (20 mg/kg) | Combined | Proconvulsive |

Exploration of Neurodegenerative Disease Models (e.g., Alzheimer's Disease)

While extensive clinical trials have been conducted on related dihydropyridine calcium channel blockers like nilvadipine (B1678883) and nitrendipine (B1678957) for Alzheimer's disease, research specifically focused on niguldipine hydrochloride in this area is more foundational. nih.govfrontiersin.org The therapeutic rationale for this class of compounds in neurodegenerative disease stems from their potential to modulate calcium dysregulation, a key pathological feature in such conditions. stressmarq.com

Studies on related compounds have shown that they may offer neuroprotective benefits. For instance, nilvadipine has been shown in preclinical models to reduce amyloid production, increase regional cerebral blood flow, and exhibit anti-inflammatory and anti-tau activity. nih.gov Other dihydropyridines have demonstrated the ability to reduce the incidence of dementia in hypertensive patients and to decrease the production of amyloid-beta peptide in cell cultures. frontiersin.orgnih.gov The modulation of intracellular calcium dynamics by niguldipine suggests it may have implications for neurodegenerative disease models, although direct and extensive preclinical studies in models of Alzheimer's disease are not as widely documented as for other dihydropyridines. stressmarq.com

Oncology and Multidrug Resistance Research

Niguldipine, and particularly its dextrorotatory enantiomer, dexniguldipine (B47117), has been more extensively studied for its potential applications in oncology. These investigations have revealed its activity against cancer cell proliferation, its efficacy in animal tumor models, its ability to reverse chemotherapy resistance, and its mechanism of action via protein kinase C inhibition.

Dexniguldipine has demonstrated significant antiproliferative effects across a range of human cancer cell lines. Research has shown it to be a potent inhibitor of cell growth in models of lung, pancreatic, and hematopoietic cancers. For example, dexniguldipine was found to inhibit the proliferation of several small-cell and non-small-cell lung cancer cell lines. nih.gov It also demonstrated antiproliferative activity in a mammary cancer cell line. nih.gov

In human pancreatic adenocarcinoma cells (CFPAC-1), dexniguldipine hydrochloride decreased the number of viable cells in a manner dependent on both dose and time. nih.gov Furthermore, studies using Friend erythroleukemia cells (FELC) showed that dexniguldipine caused a significant decrease in the rate of cell proliferation. nih.govnih.gov

Table 1: In Vitro Antiproliferative Activity of Dexniguldipine This table is interactive. You can sort and filter the data.

| Cell Line Type | Specific Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Lung Cancer | Small-Cell & Non-Small-Cell | Potent inhibitor of proliferation. | nih.gov |

| Pancreatic Cancer | CFPAC-1 | Time- and dose-dependent decrease in cell number; EC50 of 2.8 µM on day 3. | nih.gov |

| Hematopoietic Cancer | Friend Erythroleukemia Cells (FELC) | Significant decrease in proliferation rate at 2.5 µM. | nih.govnih.gov |

| Breast Cancer | Mammary Cancer Cell Line | Demonstrated antiproliferative effects. | nih.gov |

The in vivo efficacy of niguldipine has been evaluated in animal models of solid tumors. Specifically, dexniguldipine hydrochloride has demonstrated therapeutic activity in experimentally induced neuroendocrine hamster lung tumors. nih.gov This finding from an in vivo model suggests a potential for the compound to control tumor growth in a complex biological system. Further detailed studies on its effects in solid tumor xenograft models involving human cancer tissues or its potential to inhibit metastasis are less prevalent in the reviewed literature.

A significant area of research for niguldipine is its ability to counteract multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in chemotherapy and is often mediated by the P-glycoprotein (P-gp) efflux pump, which removes cytotoxic drugs from cancer cells. nih.gov

Niguldipine and its derivatives have been shown to be potent inhibitors of P-glycoprotein. nih.govmedchemexpress.com Studies have demonstrated that dexniguldipine can reverse multidrug resistance and decrease the cellular levels of P-glycoprotein. nih.gov The mechanism involves direct interaction of the compound with P-glycoprotein. nih.gov

In comparative studies, niguldipine and its metabolite B859-35 were found to be significantly more potent than verapamil (B1683045), a well-known MDR modulator, in reversing resistance. nih.gov For instance, in multidrug-resistant KB-8-5 and Walker rat carcinoma cells, B859-35 was more effective at increasing the accumulation of the P-gp substrate rhodamine 123 than verapamil. nih.gov Critically, the addition of niguldipine to the chemotherapeutic agent Adriamycin dramatically increased the growth reduction of resistant cancer cells, effectively re-sensitizing them to the treatment. nih.gov

Table 2: Efficacy of Niguldipine in Reversing Multidrug Resistance in KB-8-5 Cells This table is interactive. You can sort and filter the data.

| Treatment Agent(s) | Concentration | Cell Growth Compared to Control | Reference(s) |

|---|---|---|---|

| Adriamycin | 10 nM | 85% | nih.gov |

| Adriamycin + Verapamil | 10 nM + 1 µM | 63% | nih.gov |

| Adriamycin + Niguldipine | 10 nM + 1 µM | 23% | nih.gov |

| Adriamycin + B859-35 | 10 nM + 1 µM | 12% | nih.gov |

The anticancer effects of niguldipine are closely linked to its activity as a protein kinase C (PKC) inhibitor. nih.gov PKC enzymes are critical regulators of cell proliferation and tumorigenesis, making them a key target in oncology. nih.govmdpi.com

Dexniguldipine is described as a PKC-specific inhibitor and has been shown to be a potent inhibitor of mitogenic signal transduction pathways that depend on PKC activation in lung cancer cells. nih.govnih.gov In human pancreatic adenocarcinoma cells, dexniguldipine was found to significantly inhibit the expression of PKC isoforms alpha and zeta, which was suggested as the mechanism for its suppression of cancer cell proliferation. nih.gov Further mechanistic studies in Friend erythroleukemia cells revealed that dexniguldipine exposure led to decreased phosphorylation of specific nuclear proteins, affecting the cell cycle and differentiation. nih.govnih.gov

Diverse In Vitro and In Vivo Model Systems

The pharmacological profile of niguldipine hydrochloride has been characterized through its application in a variety of preclinical models.

In Vitro Models: Research has utilized a diverse panel of cell-based systems. These include several human cancer cell lines such as small-cell and non-small-cell lung cancer lines, the mammary cancer cell line, CFPAC-1 pancreatic adenocarcinoma cells, and Friend erythroleukemia cells (FELC) to study antiproliferative and PKC-inhibiting effects. nih.govnih.govnih.gov To investigate the reversal of multidrug resistance, specific resistant cell lines like the human HeLa KB-8-5 and Walker rat carcinoma cells have been employed. nih.gov

In Vivo Models: The primary in vivo model reported for demonstrating the anticancer efficacy of niguldipine is the experimentally induced neuroendocrine hamster lung tumor model, which was used to show the therapeutic activity of dexniguldipine. nih.gov

Isolated Tissue Preparations (e.g., Vascular Smooth Muscle, Cardiac Atria)

Isolated tissue preparations are fundamental in pharmacology for studying the direct effects of a compound on specific tissues, independent of systemic physiological responses. In the case of niguldipine hydrochloride, these models have been crucial in characterizing its actions on vascular smooth muscle and cardiac tissue.

Studies using isolated vascular smooth muscle cells from bovine portal vein and pial vessels have demonstrated that niguldipine modulates both calcium (Ca2+) and potassium (K+) currents. nih.govnih.gov At nominal concentrations greater than 0.1 microM, niguldipine reduces L-type Ca2+ currents, with a complete block observed at 1 microM. nih.govnih.gov Conversely, at lower nominal concentrations (10 nM and above), it increases outward potassium currents, suggesting a dual mechanism for its vasodilatory effects. nih.govnih.gov The facilitation of potassium currents appears to be a more sensitive effect, potentially dominating the vasodilatory response. nih.govnih.gov

In isolated guinea pig Langendorff heart preparations, (+)-niguldipine hydrochloride has been shown to inhibit coronary vasoconstriction induced by U-46619 with a high potency. medchemexpress.commedchemexpress.com This further supports its role as a vasodilator, specifically in the coronary vasculature. The use of isolated tissues allows for the precise measurement of these effects and the determination of concentration-response relationships, which are essential for understanding the compound's intrinsic activity.

Table 1: Effects of Niguldipine Hydrochloride on Isolated Tissue Preparations

| Tissue Preparation | Model Organism | Key Findings | Reference |

|---|---|---|---|

| Vascular Smooth Muscle Cells | Cow (Bovine) | Reduces L-type Ca2+ currents; Increases outward K+ currents. | nih.govnih.gov |

| Langendorff Heart | Guinea Pig | Inhibits U-46619-induced coronary vasoconstriction. | medchemexpress.commedchemexpress.com |

Cellular Models for Ion Channel Function and Receptor Binding Assays

Cellular models are indispensable for investigating the molecular targets of a drug. For niguldipine hydrochloride, these models have been instrumental in defining its interaction with ion channels and receptors at a molecular level.

Receptor binding assays have revealed that niguldipine hydrochloride possesses a high affinity for L-type calcium channels. nih.gov Specifically, the (+)-enantiomer of niguldipine binds with very high affinity to 1,4-dihydropyridine (B1200194) (DHP) receptors on L-type Ca2+ channels in various tissues from guinea pigs, including skeletal muscle, brain, and heart. nih.gov The (-)-enantiomer was found to be significantly less potent. nih.gov

Furthermore, these binding assays have uncovered an additional pharmacological property of niguldipine: its interaction with α1-adrenoceptors. nih.gov (+)-Niguldipine demonstrates high-affinity binding to a subtype of α1-adrenoceptors ('alpha 1A') in rat brain cortex membranes. nih.gov It also binds to 'alpha 1B' adrenoceptors in liver cell membranes, although with a lower affinity compared to the alpha 1A subtype. nih.gov This dual action as both a calcium channel blocker and an α1-adrenoceptor antagonist is a distinguishing feature of niguldipine. drugbank.com

Table 2: Receptor Binding Affinity of Niguldipine Enantiomers

| Receptor/Tissue | Model Organism | Enantiomer | Affinity (Ki) | Reference |

|---|---|---|---|---|

| 1,4-DHP Receptor (Skeletal Muscle) | Guinea Pig | (+)-Niguldipine | 85 pmol/l | nih.gov |

| 1,4-DHP Receptor (Brain) | Guinea Pig | (+)-Niguldipine | 140 pmol/l | nih.gov |

| 1,4-DHP Receptor (Heart) | Guinea Pig | (+)-Niguldipine | 45 pmol/l | nih.gov |

| α1A-Adrenoceptor (Brain Cortex) | Rat | (+)-Niguldipine | 52 pmol/l | nih.gov |

| α1B-Adrenoceptor (Liver) | Guinea Pig | (+)-Niguldipine | 78 nmol/l | nih.gov |

| α1B-Adrenoceptor (Liver) | Guinea Pig | (-)-Niguldipine | 58 nmol/l | nih.gov |

Zebrafish Embryo Assays for Cardiac Rhythmicity and Ion Channel Modulator Screening

The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for high-throughput screening of compounds affecting cardiac development and function. nih.govnih.govmissouristate.edumdpi.com Its genetic tractability, rapid development, and transparent body make it ideal for observing cardiac rhythmicity and the effects of ion channel modulators in a whole-organism context. nih.govbiorxiv.orgfrontiersin.org

In studies using zebrafish embryos, niguldipine hydrochloride has been shown to have significant effects on cardiac rhythm. At a concentration of 10 μM, it caused bradycardia (a slowing of the heart rate) after 10 minutes of treatment. mdpi.com In some initial screenings, a complete cessation of the heart was observed. mdpi.com These findings are consistent with its known function as a calcium channel blocker, which can produce a negative chronotropic effect. mdpi.com

The zebrafish model allows for the rapid assessment of a compound's potential cardiotoxicity and its broader effects on development. researchgate.net The observed effects of niguldipine on the zebrafish heart underscore the utility of this model for screening ion channel modulators and predicting their potential physiological effects in vertebrates. nih.govnih.gov

Table 3: Effects of Niguldipine Hydrochloride on Zebrafish Embryos

| Assay | Concentration | Observed Effect | Time to Effect | Reference |

|---|---|---|---|---|

| Cardiac Rhythm Assay | 10 μM | Bradycardia | 10 minutes | mdpi.com |

| Initial Screening | Not specified | Complete heart stoppage | Not specified | mdpi.com |

Mammalian Pharmacological Models (e.g., Rodents, Canines)

Mammalian models, such as rodents and canines, are critical for evaluating the systemic pharmacological effects of a drug candidate in a more complex physiological system that closely resembles human physiology. nih.gov These models have been used to investigate the antihypertensive effects and hemodynamic profile of niguldipine hydrochloride.

In spontaneously hypertensive rats, (+)-niguldipine hydrochloride has demonstrated the ability to lower blood pressure. medchemexpress.commedchemexpress.com This provides in vivo evidence for its potential as an antihypertensive agent.

Studies in both normotensive and renal hypertensive dogs have further characterized the cardiovascular effects of niguldipine. In normotensive dogs, oral administration of niguldipine hydrochloride led to a significant and prolonged decrease in blood pressure, accompanied by a reflexive increase in heart rate. nih.gov Importantly, there was no evidence of cardiac depression. nih.gov In hypertensive dogs, long-term treatment with niguldipine resulted in a sustained reduction in blood pressure. nih.gov An initial counterregulatory increase in heart rate, plasma renin activity, and angiotensin II was observed, but this response diminished with chronic treatment. nih.gov

Furthermore, in anesthetized open-chest dogs, intravenous administration of niguldipine produced a dose-dependent decrease in arterial blood pressure, an increase in heart rate and cardiac output, and a marked reduction in mean left atrial pressure. nih.gov The drug exhibited a preferential vasodilating effect on the coronary vascular bed. nih.gov

Table 4: Pharmacological Effects of Niguldipine Hydrochloride in Mammalian Models

| Animal Model | Condition | Key Findings | Reference |

|---|---|---|---|

| Spontaneously Hypertensive Rat | Hypertension | Lowered blood pressure. | medchemexpress.commedchemexpress.com |

| Normotensive Dog | Normotension | Marked and prolonged decrease in blood pressure; Reflex increase in heart rate; No cardiac depression. | nih.gov |

| Renal Hypertensive Dog | Hypertension | Marked and persistent decrease in blood pressure; Initial counterregulatory responses blunted with chronic treatment. | nih.gov |

| Anesthetized Open-Chest Dog | - | Dose-dependent decrease in blood pressure; Increased heart rate and cardiac output; Preferential coronary vasodilation. | nih.gov |

Computational Approaches and Molecular Modeling of Niguldipine Hydrochloride Interactions

Molecular Docking Studies with Key Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method has been instrumental in analyzing the binding of niguldipine (B22589) hydrochloride to several key protein targets.

L-Type Calcium Channel Binding Site Analysis and Ligand-Protein Interactions (e.g., Cav1.2 Protein Homology Modeling)

As a dihydropyridine (B1217469), niguldipine hydrochloride is a potent blocker of L-type calcium channels. nih.govmedchemexpress.com While a specific crystal structure of niguldipine bound to the Cav1.2 channel is not available, homology modeling based on existing structures of related channels provides a framework for understanding these interactions. nih.govrcsb.orgrcsb.org Studies on similar dihydropyridines, like nifedipine (B1678770), reveal that the binding site is located within the pore-forming α1 subunit, involving residues from different transmembrane segments (S6II, S6III, and S6IV). nih.gov The dihydropyridine ring is a key feature for this inhibition. japsonline.com The affinity of niguldipine for the L-type calcium channel is exceptionally high, with studies on guinea pig membranes showing 'true' Ki values (extrapolated to zero membrane protein concentration) of 45 pmol/l for the heart, 85 pmol/l for skeletal muscle, and 140 pmol/l for the brain for the (+)-enantiomer. nih.gov The (-)-enantiomer is approximately 40 times less potent. nih.gov The interaction is thought to reduce the transmembrane influx of calcium ions, leading to vasodilation. medchemexpress.com

Table 1: Binding Affinities of (+)-Niguldipine for L-Type Calcium Channels

| Tissue | Ki Value (pmol/l) |

|---|---|

| Heart | 45 |

| Skeletal Muscle | 85 |

| Brain | 140 |

Data from radioligand binding assays with guinea-pig membranes. nih.gov

Alpha-1 Adrenoceptor-Niguldipine Hydrochloride Complex Formation

Niguldipine hydrochloride is also a potent antagonist of α1-adrenergic receptors. wikipedia.org Molecular docking studies have helped to understand the formation of the complex between niguldipine and these receptors. Radioligand binding assays have shown that (+)-niguldipine binds to a high-affinity subtype of the α1-adrenoceptor, designated as 'alpha 1A', with a Ki value of 52 pmol/l in rat brain cortex membranes. nih.gov It also binds to a low-affinity site ('alpha 1B') with 200- to 600-fold less affinity. nih.gov The (-)-enantiomer is over 40 times less potent at the 'alpha 1A' sites but shows nearly equal potency to the (+)-enantiomer at the 'alpha 1B' sites. nih.gov In liver cell membranes, which primarily express the 'alpha 1B' subtype, both (+)-niguldipine and (-)-niguldipine bind with similar affinities (Ki values of 78 nmol/l and 58 nmol/l, respectively). nih.gov This makes (+)-niguldipine a highly selective compound for distinguishing between α1A- and α1B-adrenoceptors. nih.govamegroups.cn

Table 2: Binding Affinities of Niguldipine Enantiomers for Alpha-1 Adrenoceptors

| Receptor Subtype | Tissue | Enantiomer | Ki Value |

|---|---|---|---|

| alpha 1A | Rat Brain Cortex | (+)-Niguldipine | 52 pmol/l |

| alpha 1B | Rat Brain Cortex | (+)-Niguldipine | 200-600 fold lower affinity |

| alpha 1A | Rat Brain Cortex | (-)-Niguldipine | >40-fold less potent than (+) |

| alpha 1B | Liver Cells | (+)-Niguldipine | 78 nmol/l |

| alpha 1B | Liver Cells | (-)-Niguldipine | 58 nmol/l |

Data from radioligand binding assays. nih.gov

P-Glycoprotein Efflux Pump Interaction Modeling

While specific molecular docking studies detailing the interaction of niguldipine hydrochloride with the P-glycoprotein (P-gp) efflux pump are not extensively published, the potential for such an interaction exists. P-gp is known to transport a wide range of substrates, and its expression in tissues like the intestines can affect drug absorption. nih.gov Given that other calcium channel blockers and various xenobiotics interact with P-gp, it is plausible that niguldipine may also be a substrate or inhibitor of this efflux pump. nih.gov Computational modeling could be employed to predict the binding site and affinity of niguldipine for P-gp, providing insights into its potential effects on drug disposition.

Predicted Interactions with Other Ion Channels (e.g., Potassium Channels)

In addition to its primary targets, niguldipine has been shown to interact with other ion channels, notably potassium channels. nih.gov Studies on vascular smooth muscle cells have revealed that niguldipine can increase outward potassium currents (IK). nih.gov This effect was observed at nominal concentrations greater than 10 nM, with maximal facilitation of about 400% at 1 microM. nih.gov The half-maximal facilitation was achieved at a nominal concentration of 20 nM. nih.gov This facilitation of potassium currents may contribute to the vasodilatory effects of niguldipine, and due to its high sensitivity, this mechanism may even dominate over the calcium channel blockade at lower concentrations. nih.gov Molecular modeling could further elucidate the specific binding sites and conformational changes in potassium channels induced by niguldipine.

Novel Target Identification and Validation through In Silico Screening (e.g., SARS-CoV-2 ORF3a)

The advancement of in silico screening techniques has enabled the exploration of novel therapeutic targets for existing drugs, a process known as drug repurposing. nih.govmdpi.com One such application has been the investigation of niguldipine as a potential inhibitor of the SARS-CoV-2 ORF3a protein. The ORF3a protein is a viroporin that forms an ion channel and is crucial for viral release and pathogenicity. nih.govnih.gov Through virtual database screening and molecular docking, niguldipine was identified as a promising inhibitor of the ORF3a ion channel. The docking studies indicated that niguldipine binds within the lumen of the channel formed by the ORF3a protein, suggesting it could block the protein's function.

Molecular Dynamics Simulations to Investigate Ligand-Target Stability and Conformational Changes

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov This technique provides a dynamic view of the ligand-target complex, offering insights into its stability and any conformational changes that occur upon binding.

In the context of niguldipine's interaction with the SARS-CoV-2 ORF3a protein, all-atom MD simulations were performed. These simulations demonstrated that niguldipine forms a stable complex with the ORF3a protein, with hydrogen bonds and hydrophobic interactions being the primary driving forces for this binding. The stable conformational dynamics observed in the simulations further support the potential of niguldipine as an inhibitor of the ORF3a viroporin. This highlights the utility of MD simulations in validating the findings of molecular docking and providing a more detailed understanding of the ligand-receptor interaction at an atomic level.

Advanced Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) for Predictive Drug Discovery

The development of new therapeutic agents is increasingly reliant on computational methods that can predict the biological activity of chemical compounds, thereby streamlining the drug discovery process. For niguldipine hydrochloride and other dihydropyridine (DHP) calcium channel blockers, advanced computational techniques such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis are instrumental. These methods provide deep insights into the molecular features governing the interaction between the drug and its target, the L-type calcium channel, and help in the rational design of more potent and selective analogs.

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For the 1,4-dihydropyridine (B1200194) class, to which niguldipine belongs, a generally accepted pharmacophore model includes several key features. A SYBYL common pharmacophore model, which includes niguldipine, illustrates the spatial arrangement of these critical features researchgate.net. While the detailed parameters of this specific model are not publicly available, the common features for dihydropyridine calcium channel antagonists are well-documented.

These features typically include:

A hydrogen bond acceptor, usually one of the ester carbonyl groups.

A hydrogen bond donor, which is the N-H group of the dihydropyridine ring.

Two hydrophobic regions, which are the ester alkyl groups.

An aromatic ring, the substituted phenyl ring at the C4 position, which is crucial for the activity.

The spatial relationship between these features is critical for the molecule to fit into the binding site of the calcium channel and exert its blocking effect. For instance, the relative orientation of the phenyl ring with respect to the dihydropyridine ring is a key determinant of activity.

Quantitative Structure-Activity Relationship (QSAR) studies take this a step further by creating a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods to find the best correlation with the observed activity. The biological activity is typically expressed as the half-maximal inhibitory concentration (IC50) or the binding affinity (Ki). For (+/-)-niguldipine, the racemic mixture, understanding the stereoselectivity is crucial, as the S-enantiomer is generally more active than the R-enantiomer for dihydropyridines. The binding affinity of (+)-niguldipine to the L-type calcium channel receptor in the heart has been determined to be very high, with a Ki value of 45 pmol/l nih.gov.

A hypothetical QSAR data table for a series of dihydropyridine derivatives, including niguldipine, could be constructed to illustrate the principles of this method. The table would include various molecular descriptors and the corresponding biological activity.

| Compound | Biological Activity (pKi) | Molecular Weight (MW) | LogP | Polar Surface Area (PSA) | Number of Hydrogen Bond Donors (HBD) | Number of Hydrogen Bond Acceptors (HBA) |

| Nifedipine | 8.15 | 346.33 | 2.50 | 93.91 | 1 | 5 |

| Amlodipine (B1666008) | 8.60 | 408.88 | 3.03 | 108.99 | 2 | 6 |

| Felodipine | 8.89 | 384.25 | 3.87 | 84.68 | 1 | 5 |

| Niguldipine | 10.35 | 609.72 | 6.80 | 113.99 | 1 | 6 |

| Nitrendipine (B1678957) | 8.52 | 360.36 | 2.70 | 93.91 | 1 | 5 |

From such a dataset, a QSAR model can be developed using multiple linear regression (MLR) or other statistical techniques. A representative QSAR equation might look like this:

pKi = β₀ + β₁(MW) + β₂(LogP) + β₃(PSA) + ... + ε

Where:

pKi is the negative logarithm of the binding affinity.

MW, LogP, and PSA are molecular descriptors.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the analysis.

ε is the error term.

The statistical quality of the QSAR model is assessed by parameters such as the correlation coefficient (r²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (q²), which measures the predictive power of the model. For a reliable QSAR model, an r² value close to 1 and a q² value greater than 0.5 are generally desired.